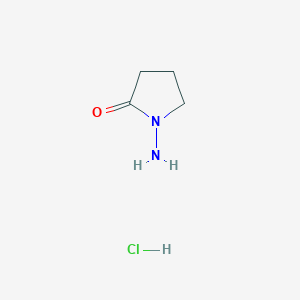

1-Aminopyrrolidin-2-one hydrochloride

描述

1-Aminopyrrolidin-2-one hydrochloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their reactions are mentioned, which can give insights into the chemistry of similar structures. For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride involves a pyrrolidine structure, which is a five-membered nitrogen-containing ring similar to 1-aminopyrrolidin-2-one . Additionally, the asymmetric synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine also involves a pyrrolidine derivative, indicating the relevance of such structures in synthetic chemistry .

Synthesis Analysis

The synthesis of compounds related to 1-aminopyrrolidin-2-one hydrochloride often involves multistep reactions. For example, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride was achieved through condensation, N-alkylation, and hydrolysis, with a high overall yield and purity suitable for scale-up production . Similarly, the asymmetric synthesis of a pyrrolidine derivative was accomplished using a tethered aminohydroxylation of an alkene, followed by deprotection steps . These methods could potentially be adapted for the synthesis of 1-aminopyrrolidin-2-one hydrochloride.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring containing nitrogen. The presence of substituents on the ring, such as amino groups, can influence the molecule's reactivity and interaction with other compounds. For instance, the hydrochloride salt of 2-amino-5-iodopyridine exhibits hydrogen bonding and π-stacking, which stabilize the crystal structure . These structural features are important when considering the molecular structure analysis of 1-aminopyrrolidin-2-one hydrochloride.

Chemical Reactions Analysis

Chemical reactions involving pyrrolidine derivatives can be quite diverse. The [4+4] photodimerization of 2-aminopyridine hydrochloride in the presence of cucurbit uril is an example of a stereoselective reaction yielding a specific isomer . Additionally, the multicomponent synthesis of pyridine derivatives in an aqueous micellar medium demonstrates the versatility of reactions involving amino-substituted compounds . These reactions provide a context for understanding the types of chemical transformations that 1-aminopyrrolidin-2-one hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be inferred from related compounds. For example, the hydrochloride salts of 2-amino-5-iodopyridine were prepared from aqueous solutions, indicating their solubility in water . The antibacterial activity of certain pyridonecarboxylic acids with pyrrolidine substituents also highlights the biological relevance of these compounds . These properties are crucial for understanding the behavior of 1-aminopyrrolidin-2-one hydrochloride in various environments.

科学研究应用

Synthesis and Biological Evaluation

- Synthesis of Pyrrolidine-2-one Derivatives: Research conducted by Betti, Hussain, and Kadhem (2020) focused on preparing a number of pyrrolidine-2-one derivatives, which showed good antibacterial activity against certain bacteria. These derivatives were synthesized from 1-aminopyrrolidine-2-one through various reactions and diagnosed using infrared, nuclear magnetic resonance, and mass spectroscopy techniques (Betti, Hussain, & Kadhem, 2020).

Industrial Applications

- Resolution of Aminopyrrolidine: Sakurai, Yuzawa, and Sakai (2008) explored the resolution of 3-aminopyrrolidine, a key intermediate for chiral pharmaceuticals, via diastereomeric salt formation, focusing on industrial-scale production (Sakurai, Yuzawa, & Sakai, 2008).

Biochemical Research

- Electrochemically Active Probes for Biomolecules: Baldoli et al. (2007) used carboxy-terminated polyvinylpyrrolidin-2-one as a support for ferrocene labeled amino acid and peptide nucleic acid derivatives, creating water-soluble and biocompatible probes for biomolecular research (Baldoli et al., 2007).

Pharmaceutical Research

- Inhibitors for Type 2 Diabetes Treatment: Wright et al. (2006) synthesized a novel series of cis-2,5-dicyanopyrrolidine alpha-amino amides as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. The study includes the mode of binding and pharmacological profiling of these inhibitors (Wright et al., 2006).

Organic Chemistry

Synthesis of Substituted Pyrrolines

Sorgi et al. (2003) discussed the synthesis of substituted 1-pyrrolines using N-Vinylpyrrolidin-2-One, contributing to advancements in organic synthesis techniques (Sorgi, Maryanoff, McComsey, & Maryanoff, 2003).

Factor Xa Inhibitors

Young et al. (2006) developed factor Xa inhibitors using 3-(6-chloronaphth-2-ylsulfonyl)aminopyrrolidin-2-one, showcasing the role of pyrrolidin-2-ones in anticoagulant drug development (Young et al., 2006).

安全和危害

属性

IUPAC Name |

1-aminopyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-6-3-1-2-4(6)7;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPFNJOTVWTWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621303 | |

| Record name | 1-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminopyrrolidin-2-one hydrochloride | |

CAS RN |

20386-22-5 | |

| Record name | 1-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)

![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)